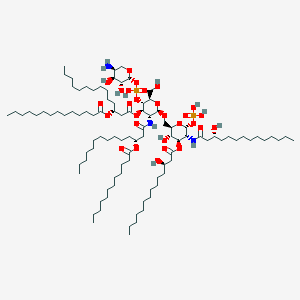

beta-L-Ara4N-lipid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

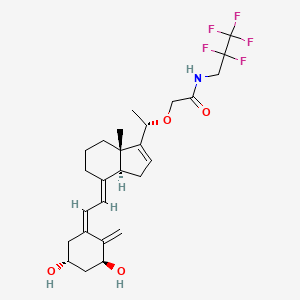

Beta-L-Ara4N-lipid A (E. coli) is a beta-L-Ara4N-lipid A that is isolated from E. coli. It has a role as an Escherichia coli metabolite. It is a beta-L-Ara4N-lipid A, a dodecanoate ester and a tetradecanoate ester. It derives from a lipid A (E. coli). It is a conjugate acid of a beta-L-Ara4N-lipid A(2-) (E. coli).

Aplicaciones Científicas De Investigación

Role in Polymyxin Resistance

Beta-L-Ara4N-lipid A plays a crucial role in the maintenance of polymyxin resistance in Escherichia coli and Salmonella typhimurium. The attachment of the cationic sugar 4-amino-4-deoxy-l-arabinose (l-Ara4N) to lipid A is essential for this resistance. Research has identified the inner membrane enzyme ArnT as responsible for adding l-Ara4N moieties to lipid A or its precursors, an important step in the development of antibiotic resistance in these bacteria (Trent et al., 2001).

Enzymatic Biosynthesis Pathway

The enzymatic pathway for the biosynthesis of l-Ara4N-modified lipid A involves multiple enzymes. One key enzyme, ArnA, is bifunctional and necessary for the formation of UDP-l-Ara4N, a precursor in the biosynthesis of l-Ara4N-modified lipid A. This step is vital for maintaining polymyxin resistance and l-Ara4N modification in these bacteria (Breazeale et al., 2005).

Transfer to Lipid A in the Periplasm

The transfer of l-Ara4N to lipid A occurs in the periplasm, as evidenced by the identification of undecaprenyl phosphate-alpha-l-Ara4N. This compound donates l-Ara4N units to lipid A, establishing a new enzymatic pathway by which Gram-negative bacteria can acquire antibiotic resistance (Trent et al., 2001).

Chemical Synthesis for Immunomodulatory Potential

Beta-L-Ara4N-lipid A has been synthesized chemically to study its structural features and immunomodulatory potential. This research aids in understanding the pro-inflammatory activity of Lipid A in bacteria like Burkholderia, which is significant for bacterial virulence and resistance to antibiotic treatment (Hollaus et al., 2015).

Impact on Antibiotic Resistance and Bacterial Survival

The modification of lipid A with beta-L-Ara4N is a survival strategy for Gram-negative bacteria, leading to resistance against antibiotics and contributing to bacterial virulence. The research on the structure and function of enzymes involved in this modification process, such as ArnB, provides valuable insights for developing strategies against bacterial resistance (Lee & Sousa, 2014).

Propiedades

Nombre del producto |

beta-L-Ara4N-lipid A |

|---|---|

Fórmula molecular |

C99H187N3O28P2 |

Peso molecular |

1929.5 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-5-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C99H187N3O28P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-86(109)123-79(66-60-54-48-42-35-29-23-17-11-5)72-88(111)127-96-90(102-84(107)71-78(65-59-53-47-41-34-28-22-16-10-4)122-85(108)67-61-55-49-43-36-30-24-18-12-6)97(124-81(73-103)94(96)128-132(118,119)130-99-93(114)91(112)80(100)74-120-99)121-75-82-92(113)95(126-87(110)70-77(105)64-58-52-46-40-33-27-21-15-9-3)89(98(125-82)129-131(115,116)117)101-83(106)69-76(104)63-57-51-45-39-32-26-20-14-8-2/h76-82,89-99,103-105,112-114H,7-75,100H2,1-6H3,(H,101,106)(H,102,107)(H,118,119)(H2,115,116,117)/t76-,77-,78-,79-,80+,81-,82-,89-,90-,91+,92-,93-,94-,95-,96-,97-,98-,99-/m1/s1 |

Clave InChI |

YMFWPVNDZMQXAY-ZHOUPIGSSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O[C@@H]2[C@@H]([C@H]([C@H](CO2)N)O)O)CO)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)OC2C(C(C(CO2)N)O)O)CO)OCC3C(C(C(C(O3)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)

![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)